molecular formula C9H15NO2 B1595599 Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 40175-06-2

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B1595599
Key on ui cas rn: 40175-06-2
M. Wt: 169.22 g/mol
InChI Key: GKMQAGZRPQBLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08470816B2

Procedure details

To a solution of ethyl isonicotinate (151 g) in ethyl acetate (1000 mL) was added methyl iodide (126 mL), and the mixture was stirred at 80° C. for 3 hr. The reaction mixture was cooled, and the orange precipitate was collected by filtration. The precipitate was suspended in ethanol (1000 mL), sodium borohydride (37.8 g) was added with cooling at −40° C., and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into water, and ethanol was evaporated under reduced pressure. The resultant product was extracted with ethyl acetate-tetrahydrofuran, the organic layer was dried, and the solvent was evaporated under reduced pressure. The residue was distilled under reduced pressure to give ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (85.8 g, 51%) as a pale yellow oil.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:12]I>C(OCC)(=O)C>[CH3:12][N:5]1[CH2:6][CH:7]=[C:2]([C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OCC
Name
Quantity
126 mL
Type
reactant
Smiles
CI
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the orange precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
sodium borohydride (37.8 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling at −40° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water, and ethanol
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resultant product was extracted with ethyl acetate-tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCC(=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 85.8 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.